(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one

β-Lactamase Inhibition Antibacterial Enzyme Kinetics

(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one (CAS 1608499-01-9) is a chiral, enantiomerically pure bicyclic γ-lactam derived from trans-4-hydroxy-L-proline. The [2.2.1] bridged framework incorporates two nitrogen atoms—one forming a lactam carbonyl at position 3—yielding a conformationally rigid scaffold (MW 112.13 Da, C₅H₈N₂O) that serves as a versatile intermediate for medicinal chemistry and asymmetric synthesis.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Cat. No. B12822545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1C2CNC1C(=O)N2
InChIInChI=1S/C5H8N2O/c8-5-4-1-3(7-5)2-6-4/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m1/s1
InChIKeyQNXBWPAFCHPJMM-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one is a Foundation Scaffold for Chiral Bridged Lactam Procurement


(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one (CAS 1608499-01-9) is a chiral, enantiomerically pure bicyclic γ-lactam derived from trans-4-hydroxy-L-proline [1]. The [2.2.1] bridged framework incorporates two nitrogen atoms—one forming a lactam carbonyl at position 3—yielding a conformationally rigid scaffold (MW 112.13 Da, C₅H₈N₂O) that serves as a versatile intermediate for medicinal chemistry and asymmetric synthesis . Unlike its enantiomer (1S,4S)-2,5-diazabicyclo[2.2.1]heptan-3-one (CAS 80986-21-6), the (1R,4R) configuration confers distinct three-dimensional presentation of substituents critical for target engagement [2].

Why Generic (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one Analogs Cannot Replace the Chiral Bridged Lactam Core in Research


The (1R,4R) configuration is not a trivial structural variation; it defines the stereochemical outcome of derivatives and directly impacts biological activity. Substituting the (1R,4R) core with its (1S,4S) enantiomer, a flexible piperazine analog, or a different bridged scaffold (e.g., 2,5-diazabicyclo[2.2.2]octane) can ablate target affinity or invert selectivity profiles [1]. For instance, the (1R,4R)-DBH-derived bromodomain inhibitor PFI-3 exhibits Kd of 48 nM for polybromo 1, binding that depends on the absolute stereochemistry of the bicyclic core. Without explicit quantitative evidence, assuming functional interchangeability between enantiomers or scaffold analogs is scientifically unsound and can lead to erroneous structure–activity conclusions [2].

Quantitative Evidence Guide: (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one Differentiation from Analogs


γ-Lactam Skeleton as β-Lactamase Inhibitor: Ki Comparison with β-Lactam Substrates

Derivatives of the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton function as γ-lactam mimics of β-lactam antibiotics and act as competitive inhibitors of both class A and class C β-lactamases, with Ki values as low as 70 µM [1]. In contrast, natural β-lactam substrates (e.g., benzylpenicillin) are hydrolyzed by these enzymes with kcat/Km values typically in the 10⁶–10⁷ M⁻¹s⁻¹ range, meaning they are rapidly degraded rather than acting as stable inhibitors [2]. The bridged γ-lactam resists hydrolytic opening due to the conformational constraint of the [2.2.1] bicycle, a feature absent in monocyclic β-lactams.

β-Lactamase Inhibition Antibacterial Enzyme Kinetics

Conformationally Constrained Piperazine Bioisostere: σ2 Receptor Affinity Data

The 2,5-diazabicyclo[2.2.1]heptane scaffold serves as a rigidified piperazine bioisostere. In a systematic exploration of diazacycloalkane cores as σ2 receptor ligands, the bridged 2,5-diazabicyclo[2.2.1]heptane analog (compound 2r) retained high σ2R affinity (Ki = 10.7 ± 1.8 nM) with a σ1/σ2 selectivity ratio of 66, whereas the flexible piperazine analog (compound 1) showed Ki = 0.9 nM but with a different selectivity profile (σ1R Ki = 251 nM, σ1/σ2 ratio = 279) [1]. Importantly, diazaspiroalkane and fused octahydropyrrolo[3,4-b]pyrrole replacements resulted in a significant loss of σ2R affinity, underscoring the unique suitability of the [2.2.1] bridged bicycle for maintaining target engagement.

σ2 Receptor Piperazine Bioisostere Radioligand Binding

Enantioselective Bromodomain Inhibition: (1R,4R) Configuration is Essential for PFI-3 Activity

PFI-3, a derivative bearing the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane core, is a potent and selective bromodomain inhibitor with Kd = 48 nM for polybromo 1 and Kd = 89 nM for SMARCA2 and SMARCA4 bromodomains [1]. The compound displays 30-fold selectivity over other sub-family branches of bromodomains . While direct Kd data for the (1S,4S)-configured PFI-3 analog are not publicly available, the stereochemistry-dependent binding of PFI-3 to the bromodomain acetyl-lysine pocket has been confirmed by structural biology studies, where the (1R,4R) absolute configuration orients the pyridyl and hydroxyphenyl substituents for optimal hydrogen bonding and π-stacking interactions [2].

Bromodomain Inhibition Polybromo 1 SMARCA4

Vasodilating Potency Superior to Ranolazine: (1S,4S)-DBH Derivatives as Scaffold Proof-of-Concept

Although this evidence is from the (1S,4S) series, it establishes the pharmacological advantage of the diazabicyclo[2.2.1]heptane scaffold over a clinically used comparator. Two diazabicyclic analogues of ranolazine containing the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety, (S,S,S)-5 and (S,S,R)-5, showed vasodilating effects significantly greater than ranolazine on rat aorta rings precontracted with phenylephrine [1]. The vasodilation was mediated by both endothelium-dependent (NO release) and endothelium-independent (direct vascular smooth muscle) pathways.

Vasodilation Ranolazine Analog Cardiovascular

Enantiomerically Pure Synthesis from Common Chiral Pool Starting Material

Both (1R,4R) and (1S,4S) enantiomers are prepared in enantiomerically pure form from trans-4-hydroxy-L-proline, a readily available chiral pool amino acid [1]. The (1R,4R) isomer is accessed via an epimerization–lactamization cascade of (2S,4R)-4-aminoproline methyl esters [2], while the (1S,4S) isomer is synthesized via a ring-closing double N-alkylation approach [3]. The divergent synthetic accessibility of both enantiomers from the same starting material enables SAR studies where stereochemistry is the sole variable, unlike racemic mixtures of piperazine analogs that cannot resolve chiral contributions to activity.

Asymmetric Synthesis Chiral Resolution Process Chemistry

High-Impact Research and Industrial Applications for (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one


β-Lactamase Inhibitor Development Against Multidrug-Resistant Gram-Negative Bacteria

Based on the established Ki of 70 µM for competitive β-lactamase inhibition [1], (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one can serve as a core scaffold for structure-guided optimization. Medicinal chemistry teams can derivatize the N-2 and N-5 positions (as demonstrated with compounds 9–12 in the original study) to improve potency toward clinically relevant class A (e.g., KPC-2, TEM-1) and class C (e.g., AmpC) β-lactamases. The lactam carbonyl at position 3 is resistant to hydrolytic opening, a critical advantage over traditional β-lactam-based inhibitors (e.g., clavulanic acid) that are themselves susceptible to hydrolysis.

Epigenetic Chemical Probe Development Targeting BAF/PBAF Complex Bromodomains

The (1R,4R) configuration is essential for PFI-3 activity against polybromo 1 (Kd = 48 nM) and SMARCA2/4 (Kd = 89 nM) bromodomains [2]. Procurement of the enantiopure (1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one as a synthetic intermediate ensures correct absolute stereochemistry for preparing PFI-3 analogs. Given the 30-fold selectivity over other bromodomain sub-families, this scaffold is uniquely suited for developing selective epigenetic probes to dissect BAF/PBAF complex biology in stem cell maintenance and oncology.

σ2 Receptor Ligand Optimization for Neurodegenerative Disease Imaging and Therapy

The bridged 2,5-diazabicyclo[2.2.1]heptane core confers nanomolar σ2R affinity (Ki = 10.7 nM) with a balanced selectivity profile (σ1/σ2 = 66) [3]. This differentiated binding profile—distinct from both high-affinity but less selective piperazine analogs and inactive diazaspiroalkane replacements—makes (1R,4R)-configured DBH derivatives attractive for developing σ2R/TMEM97-targeted PET imaging agents and therapeutics for Alzheimer's disease, where σ2R is implicated in Aβ oligomer trafficking.

Chiral Ligand Synthesis for Asymmetric Catalysis

The rigid, enantiomerically pure [2.2.1] bicyclic framework provides a well-defined chiral environment for metal coordination [4]. Both (1R,4R) and (1S,4S) enantiomers are accessible from trans-4-hydroxy-L-proline, enabling the systematic evaluation of matched/mismatched chiral induction. The conformational rigidity of the DBH scaffold eliminates the conformational ambiguity inherent to flexible piperazine-based ligands, leading to more predictable enantioselectivity in catalytic asymmetric transformations.

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